N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic pyrroloquinazoline derivative characterized by a fused bicyclic core (pyrrolo[2,1-b]quinazolin-9-one) and a cycloheptyl carboxamide substituent at position 4. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability or metabolic stability. However, specific pharmacological data for this compound remain undisclosed in publicly available literature.
Properties
IUPAC Name |
N-cycloheptyl-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(20-14-6-3-1-2-4-7-14)13-9-10-15-16(12-13)21-17-8-5-11-22(17)19(15)24/h9-10,12,14H,1-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDZARSAVJXNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of the pyrroloquinazoline core through a cyclization reaction involving a suitable amine and a carbonyl compound. The cycloheptyl group can be introduced via alkylation reactions, and the carboxamide group is often formed through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted analogs of the original compound .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties . Specifically, derivatives of pyrroloquinazoline compounds have shown significant antiproliferative activity against various cancer cell lines. For instance, a study indicated that certain derivatives exhibited growth inhibition in the low micromolar to submicromolar range against a panel of 60 human cancer cell lines, including leukemia and solid tumors. The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways .
Table 1: Antiproliferative Activity of Pyrroloquinazoline Derivatives
| Compound | Cell Line Tested | GI50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3u | NCI 60 Panel | 0.08 - 0.41 | G2/M Arrest, Apoptosis |
| 3z | Lymphoma Lines | Submicromolar | Mitochondrial Depolarization |
Antiparasitic Potential
The compound has also been explored for its antiparasitic activity . In particular, pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of pteridine reductase 1 (PTR1) from Trypanosoma brucei, a target for treating Human African trypanosomiasis. While N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide has not been directly tested against PTR1, its structural similarities suggest potential efficacy in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's effectiveness. Studies have shown that modifications to the pyrrole and quinazoline rings can significantly influence biological activity. For example, the presence of specific substituents on the phenyl ring has been linked to enhanced antiproliferative effects. This insight can guide future synthesis efforts to develop more potent derivatives .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that allow for the incorporation of various functional groups. This flexibility in synthesis is beneficial for creating analogs with improved pharmacological profiles. Researchers are actively exploring different synthetic routes to enhance yield and purity while maintaining biological activity .
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrroloquinazoline derivatives in preclinical models:
- Case Study 1: A derivative was tested in a refractory lymphoma model and showed significant tumor regression.
- Case Study 2: Another study demonstrated that a modified pyrroloquinazoline compound had a favorable safety profile with low toxicity observed in human peripheral blood lymphocytes.
These findings underscore the therapeutic potential of this compound class in oncology and parasitology.
Mechanism of Action
The mechanism of action of N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following comparison focuses on structural analogs within the pyrroloquinazoline-carboxamide family, emphasizing substituent variations and their implications.
Substituent Diversity and Structural Features
Substituent-Driven Property Differences
- Lipophilicity : The cycloheptyl group in the target compound likely increases lipophilicity compared to the benzodioxin (aromatic ether) or methylpiperidinyl (polar amine) substituents. This may favor passive diffusion across biological membranes but could reduce aqueous solubility .
- Synthetic Accessibility : The methylpiperidinyl analog and benzodioxin derivative feature heterocyclic substituents that may require multi-step synthesis. In contrast, the cycloheptyl group is simpler but introduces steric challenges during coupling reactions.
- Crystal Packing : The benzylidene analog demonstrates aromatic stacking interactions in its solid-state structure, suggesting that planar substituents (e.g., benzodioxin) may influence crystallinity or stability.
Biological Activity
N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular mass of approximately 325.40 g/mol . The compound features a unique pyrroloquinazoline structure that contributes to its biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds within the pyrroloquinazoline class exhibit significant antitumor activity. In particular, this compound has been tested against the National Cancer Institute (NCI) 60 cell line panel. The results indicated that this compound has growth inhibitory effects across various cancer types with GI50 values in the nanomolar to micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line Type | GI50 Value (μM) | Mechanism of Action |
|---|---|---|
| Leukemia | 0.08 - 0.41 | Induces G2/M phase arrest |
| Non-Small Cell Lung | Low Micromolar | Apoptosis and ROS generation |
| Colon Cancer | Submicromolar | Mitochondrial depolarization |
| Breast Cancer | Low Micromolar | PARP cleavage activation |
The biological activity of this compound involves multiple mechanisms:
- Cell Cycle Arrest : The compound primarily induces cell cycle arrest in the G2/M phase.
- Apoptosis : It promotes apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
- PARP Cleavage : Activation of PARP cleavage suggests involvement in DNA damage response pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrroloquinazoline scaffold can significantly influence biological activity. For instance:
- The presence of specific substituents on the phenyl ring enhances antiproliferative activity.
- Compounds lacking certain functional groups exhibited reduced efficacy against cancer cell lines.
This indicates a critical role for structural elements in determining the potency of these compounds against various tumor types .
Study on Lymphoma Treatment
In a notable study focusing on refractory lymphoma models, this compound demonstrated remarkable efficacy. The compound not only inhibited tumor growth but also showed synergistic effects when combined with other chemotherapeutic agents. This opens avenues for combination therapies that could enhance treatment outcomes for lymphoma patients .
In Vivo Studies
In vivo experiments conducted on Balb/c mice with hepatocellular carcinoma indicated that this compound could significantly reduce tumor size compared to control groups. The study utilized various assays such as FACS and immunofluorescence microscopy to confirm the compound's antitumor effects through mechanisms involving tubulin depolymerization and apoptosis induction .
Q & A
Q. What role do crystal packing interactions play in stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
